molecular formula C9H21O3P B12713262 Ethyl 1,2,2-trimethylpropyl methylphosphonate CAS No. 7040-56-4

Ethyl 1,2,2-trimethylpropyl methylphosphonate

Cat. No.: B12713262
CAS No.: 7040-56-4
M. Wt: 208.23 g/mol
InChI Key: PXJWMQULMOEILY-UHFFFAOYSA-N
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Description

Ethyl 1,2,2-trimethylpropyl methylphosphonate is an organophosphorus compound with the molecular formula C9H21O3P.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,2,2-trimethylpropyl methylphosphonate can be synthesized through the alcoholysis of 1,2,2-trimethylpropyl-methylfluorophosphonate. This reaction involves the use of sodium ethoxide in ethanol as a reagent. The reaction proceeds under mild conditions and results in the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,2-trimethylpropyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1,2,2-trimethylpropyl methylphosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1,2,2-trimethylpropyl methylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various nucleophiles, leading to the formation of stable complexes. The compound’s reactivity is influenced by the presence of the ethoxy and methyl groups, which can affect its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 1,2,2-trimethylpropyl methylphosphonate can be compared with other similar compounds, such as:

Properties

CAS No.

7040-56-4

Molecular Formula

C9H21O3P

Molecular Weight

208.23 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C9H21O3P/c1-7-11-13(6,10)12-8(2)9(3,4)5/h8H,7H2,1-6H3

InChI Key

PXJWMQULMOEILY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)OC(C)C(C)(C)C

Origin of Product

United States

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